(3-Bromo-5-chlorophenyl)methanesulfonyl chloride
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Overview
Description
(3-Bromo-5-chlorophenyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C7H5BrClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 3-bromo-5-chlorophenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-chlorophenyl)methanesulfonyl chloride typically involves the reaction of 3-bromo-5-chlorobenzene with methanesulfonyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-5-chlorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
Chemistry: In chemistry, (3-Bromo-5-chlorophenyl)methanesulfonyl chloride is used as a reagent in organic synthesis. It is employed in the preparation of various sulfonamide compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in biological research to study enzyme inhibition and protein modification. It is also used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of (3-Bromo-5-chlorophenyl)methanesulfonyl chloride involves its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity makes it useful in studying enzyme inhibition and protein modification .
Comparison with Similar Compounds
Methanesulfonyl chloride: A simpler analog without the bromo and chloro substituents.
(4-Bromo-2-chlorophenyl)methanesulfonyl chloride: A structural isomer with different positions of the bromo and chloro groups.
(3-Bromo-4-chlorophenyl)methanesulfonyl chloride: Another isomer with different positions of the substituents.
Uniqueness: (3-Bromo-5-chlorophenyl)methanesulfonyl chloride is unique due to the specific positions of the bromo and chloro groups on the phenyl ring. This structural arrangement can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds .
Properties
IUPAC Name |
(3-bromo-5-chlorophenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWYDCMDRNHRAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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